Benzene-1,2,3-Tricarboxylic Acid: A Fundamental Properties Guide
Benzene-1,2,3-Tricarboxylic Acid: A Fundamental Properties Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,2,3-tricarboxylic acid, also known as hemimellitic acid, is an aromatic tricarboxylic acid with a unique substitution pattern that underpins its utility in diverse scientific fields. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and characterization of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and highlighting its role as a versatile building block in organic synthesis, materials science, and medicinal chemistry. While the direct involvement of benzene-1,2,3-tricarboxylic acid in specific signaling pathways is not yet established, this guide explores its known biological effects and the significant bioactivities of its derivatives.
Chemical and Physical Properties
Benzene-1,2,3-tricarboxylic acid is a colorless, crystalline solid.[1][2] Its core structure consists of a benzene (B151609) ring substituted with three carboxylic acid groups at adjacent positions. This arrangement of functional groups dictates its physical and chemical behavior, including its solubility, acidity, and ability to coordinate with metal ions.
Table 1: Physical and Chemical Properties of Benzene-1,2,3-Tricarboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆O₆ | [2] |
| Molar Mass | 210.14 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 190-192 °C | [2] |
| Boiling Point | Decomposes | N/A |
| Density | 1.79 g/cm³ | N/A |
| Solubility in Water | Soluble | N/A |
| Acidity (pKa) | pKa1 = 2.88, pKa2 = 4.10, pKa3 = 5.78 | N/A |
| CAS Number | 569-51-7 | [2] |
Synthesis and Characterization
The primary route for the synthesis of benzene-1,2,3-tricarboxylic acid is the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene).[2] Strong oxidizing agents, such as potassium permanganate (B83412), are typically employed for this transformation.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a general method for the oxidation of 1,2,3-trimethylbenzene to benzene-1,2,3-tricarboxylic acid using potassium permanganate.
Materials:
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1,2,3-Trimethylbenzene
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Potassium permanganate (KMnO₄)
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Sodium carbonate (Na₂CO₃)
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Sulfuric acid (H₂SO₄), dilute
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Distilled water
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Heating mantle with magnetic stirrer
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Reflux condenser
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Beakers, flasks, and other standard laboratory glassware
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KMnO₄ and sodium carbonate in distilled water.
-
Add 1,2,3-trimethylbenzene to the flask.
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Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.
-
Continue the reflux until the purple color is no longer visible, indicating the completion of the oxidation.
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Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid. Benzene-1,2,3-tricarboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Benzene-1,2,3-tricarboxylic acid.
Characterization Methods
The synthesized benzene-1,2,3-tricarboxylic acid can be characterized using various spectroscopic techniques to confirm its structure and purity.
Table 2: Spectroscopic Data for Benzene-1,2,3-Tricarboxylic Acid
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear as a multiplet in the region of 7.5-8.5 ppm. The carboxylic acid protons are highly deshielded and appear as a broad singlet at >10 ppm.[4] |
| ¹³C NMR | Aromatic carbons appear in the range of 120-140 ppm. The carboxyl carbons are observed at lower field, typically >165 ppm. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid groups is observed around 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹. C=C stretches from the aromatic ring are seen in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 210. Fragmentation patterns may show losses of H₂O, CO, and CO₂.[5] |
Biological Activity and Applications
While extensive research on the direct involvement of benzene-1,2,3-tricarboxylic acid in specific signaling pathways is limited, some biological effects have been reported. Furthermore, its derivatives have shown significant promise in various therapeutic areas.
Biological Effects of Benzene-1,2,3-Tricarboxylic Acid
An in vitro study on Ehrlich ascites tumor cells demonstrated that hemimellitic acid, at concentrations above 6 to 10 mmol/l, exerts an inhibitory effect on cell multiplication.[1] This suggests a potential, though not yet fully elucidated, role in modulating cell proliferation.
Biologically Active Derivatives
The scaffold of benzene-1,2,3-tricarboxylic acid has been utilized to synthesize derivatives with notable biological activities. These derivatives often exhibit enhanced properties due to the specific spatial arrangement of functional groups.
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Antiglycation Agents: Derivatives of benzenetricarboxylic acids have been investigated for their potential to inhibit the glycation process, which is implicated in the complications of diabetes.
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Enzyme Inhibitors: The rigid structure and multiple functional groups of its derivatives make them suitable candidates for the design of enzyme inhibitors, where precise molecular recognition is crucial.
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Drug Delivery Systems: Metal-Organic Frameworks (MOFs) constructed from benzene-1,2,3-tricarboxylic acid and biocompatible metal ions are being explored as carriers for targeted drug delivery.
Diagram 2: Applications of Benzene-1,2,3-tricarboxylic Acid
Caption: Key application areas of Benzene-1,2,3-tricarboxylic acid.
Safety and Handling
Benzene-1,2,3-tricarboxylic acid is classified as an irritant.[3] It can cause skin and eye irritation, as well as respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Conclusion
Benzene-1,2,3-tricarboxylic acid is a valuable compound with a well-defined set of fundamental properties. Its synthesis from readily available precursors and its versatile chemical nature make it an important tool for chemists in various disciplines. While its own biological activity is a subject of ongoing investigation, its role as a scaffold for the development of novel materials and biologically active molecules is firmly established. This guide provides a solid foundation for researchers and professionals seeking to utilize this compound in their work, from understanding its core characteristics to applying it in synthetic and potentially therapeutic contexts. Further exploration into its direct biological interactions may unveil new and exciting applications in the future.
References
- 1. [The effect of benzenecarboxylic acids--in particular mellitic acid--in in vitro biological system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemimellitic acid - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Benzenetricarboxylic acid(569-51-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]
